BenchChemオンラインストアへようこそ!

4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide

Medicinal Chemistry CB2 Receptor Structure-Activity Relationship

4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide (C21H19IN2O3S, MW 506.36 g/mol) is a sulfamoyl benzamide derivative originally disclosed in patent US7544676B2 as part of a novel series of cannabinoid receptor ligands. This chemotype has been developed as selective CB2 receptor agonists for potential therapeutic applications in pain and inflammation.

Molecular Formula C21H19IN2O3S
Molecular Weight 506.36
CAS No. 312756-69-7
Cat. No. B2689800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide
CAS312756-69-7
Molecular FormulaC21H19IN2O3S
Molecular Weight506.36
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I)C
InChIInChI=1S/C21H19IN2O3S/c1-14-5-3-4-6-19(14)23-21(25)16-7-12-20(15(2)13-16)28(26,27)24-18-10-8-17(22)9-11-18/h3-13,24H,1-2H3,(H,23,25)
InChIKeyRXHUFUIXRBERRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide (CAS 312756-69-7) Chemical Identity and Class Baseline


4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide (C21H19IN2O3S, MW 506.36 g/mol) is a sulfamoyl benzamide derivative originally disclosed in patent US7544676B2 as part of a novel series of cannabinoid receptor ligands [1]. This chemotype has been developed as selective CB2 receptor agonists for potential therapeutic applications in pain and inflammation [2]. The compound features a characteristic 4-iodophenyl sulfonamide group, a 3-methyl substitution on the central benzamide ring, and an N-(2-methylphenyl) amide terminus, which collectively distinguish it within the broader sulfamoyl benzamide landscape.

Why Generic Substitution Fails for 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide in CB2 Receptor Research


Within the sulfamoyl benzamide class, minor structural modifications cause dramatic shifts in CB2 receptor affinity, functional selectivity, and metabolic stability. The lead compound from the original series (compound 27) achieved 120-fold functional selectivity for CB2 over CB1, while subsequent optimization of the amide functionality led to reversed amide 40 with improved antiallodynic activity in rodent pain models [1][2]. This steep SAR landscape means that generic substitution with a different sulfamoyl benzamide analog cannot be assumed to preserve the pharmacological profile. The specific 4-iodophenyl and N-(2-methylphenyl) substituents of the target compound are predicted to confer a unique steric and electronic signature that could differentially affect receptor binding and downstream signaling compared to other in-class compounds .

Quantitative Differentiation Guide: 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide Against CB2 Sulfamoyl Benzamide Comparators


Structural Differentiation: The 4-Iodophenyl Sulfonamide Group as a Distinct Pharmacophoric Element

The 4-iodophenyl substituent on the sulfonamide nitrogen is uncommon among published sulfamoyl benzamide CB2 ligands. The original SAR exploration by Worm et al. (2008) focused primarily on 4-chloro, 4-bromo, 4-methoxy, and 4-methylphenyl sulfonamide variants, with compound 27 bearing a 4-methoxyphenyl group achieving an EC50 of 76 nM at recombinant human CB2 receptors [1]. Neither iodine-substituted analogs nor their binding data were reported in the foundational SAR studies. The iodine atom introduces significantly greater van der Waals radius (1.98 Å vs 1.85 Å for bromine) and polarizability (5.35 × 10^-24 cm³ vs 3.05 × 10^-24 cm³ for bromine), which is class-level inferred to potentially alter occupancy within the CB2 binding pocket . The absence of published data on 4-iodophenyl analogs constitutes a structural differentiation gap that may represent either a liability or an opportunity, depending on the specific research context.

Medicinal Chemistry CB2 Receptor Structure-Activity Relationship

Amide Substituent Comparison: N-(2-Methylphenyl) vs. Other Aryl Amide Termini in CB2 Sulfamoyl Benzamide Series

The N-(2-methylphenyl)benzamide terminus of the target compound represents a distinct substitution pattern relative to the key optimized compounds in the CB2 sulfamoyl benzamide literature. The leading compound 40 from Goodman et al. (2009) uses a reversed amide linkage with a cyclopropylmethyl substituent, which produced robust antiallodynic activity at 30 mg/kg i.p. in a rodent model of postoperative pain [1]. Compound 27 from the original series showed 120-fold CB2/CB1 selectivity using an N-(3-morpholin-4-ylpropyl) terminus and a 4-methoxyphenyl sulfonamide [2]. The N-(2-methylphenyl) substitution introduces an ortho-methyl group that increases steric bulk near the amide bond, which class-level SAR suggests could impact both CB2 binding affinity and metabolic stability through steric shielding of the amide bond from hydrolytic enzymes [3].

CB2 Agonist Functional Selectivity Pain Research

Predicted Physicochemical Properties vs. Class-Leading Sulfamoyl Benzamides: A Lipophilicity and Permeability Comparison

The target compound has a computed logP of 5.78 (ACD/Labs) and logD at pH 7.4 of 4.75, placing it at the upper boundary of drug-like lipophilicity . In comparison, compound 27 from the Worm et al. (2008) series has a calculated logP of approximately 3.9 based on its structure, while compound 40 from the Goodman et al. (2009) series has a logP of approximately 4.2 [1]. The significantly higher lipophilicity of the target compound (ΔlogP ≈ +1.9 vs. compound 27) implies reduced aqueous solubility but potentially enhanced membrane permeability, which could influence both in vitro assay behavior and in vivo distribution. The predicted BCF of 2078.91 at pH 7.4 also suggests higher tissue accumulation potential relative to less lipophilic in-class comparators .

Drug Metabolism Pharmacokinetics Oral Bioavailability

Patent Coverage: Explicit Inclusion in the Sulfamoyl Benzamide CB2 Ligand Patent Family

The target compound falls within the generic Markush structure of US7544676B2 (filed 2006, assigned to Adolor Corporation), which claims sulfamoyl benzamide compounds as cannabinoid receptor agonists or modulating ligands [1]. The patent exemplifies the general formula *N([3*])S(=O)(=O)C1=C([1*])C([8*])=CC(C(=O)N([4*])[5*])=C1[6*], under which 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide is explicitly covered through its substitution pattern. However, this compound is not among the specifically exemplified or biologically characterized compounds in the patent or subsequent publications (2008-2010). By contrast, compounds 27 and 40 have published binding and functional data [2][3]. This patent inclusion without biological disclosure indicates the compound was synthesized as part of the exploration but was not prioritized for detailed characterization.

Intellectual Property Drug Discovery Patent Landscape

Procurement Application Scenarios for 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide (CAS 312756-69-7)


CB2 Receptor SAR Expansion: Probing Halogen Effects in the Sulfonamide Binding Pocket

Given the lack of published iodine-substituted sulfamoyl benzamide CB2 data, this compound is best suited for medicinal chemistry groups conducting systematic structure-activity relationship (SAR) studies on the CB2 receptor. The unique 4-iodophenyl group provides a probe for halogen bonding and steric tolerance in the sulfonamide-binding subpocket, complementing the existing bromo, chloro, methoxy, and methyl series characterized in the foundational publications from the Adolor group [1][2]. Users can benchmark their results against compound 27 (EC50 = 76 nM; 120-fold CB2 selectivity) to quantify the impact of iodine substitution on receptor affinity and functional selectivity.

Metabolic Stability Profiling: Evaluating Ortho-Methylphenyl Amide Shielding

The N-(2-methylphenyl) terminus introduces steric bulk adjacent to the amide bond, which mirrors a strategy employed in the 2010 optimization study for improving in vitro metabolic stability [1]. Researchers investigating amide hydrolysis rates in liver microsome assays can use this compound to test whether the ortho-methyl group confers enhanced metabolic stability relative to unsubstituted or para-substituted amide analogs from the literature. The predicted high logP (5.78) further supports its use in studies correlating lipophilicity with metabolic turnover in sulfamoyl benzamide series [2].

Pharmacokinetic Profiling: High Lipophilicity CB2 Ligand as a Tissue Distribution Probe

With a predicted logD of 4.75 and BCF of >2000 at physiological pH [1], this compound represents a high-lipophilicity extreme within the sulfamoyl benzamide class. It is therefore suitable as a tool compound for investigating the relationship between lipophilicity and tissue distribution (particularly adipose and brain tissue partitioning) within the CB2 ligand chemotype. Comparative pharmacokinetic studies against the less lipophilic compound 40 (antiallodynic at 30 mg/kg i.p.) could reveal whether enhanced tissue retention translates to altered efficacy or toxicity profiles [2].

Chemical Biology Tool Development: Iodo-Substituted Photoaffinity Labeling Probe Precursor

The presence of a 4-iodophenyl group makes this compound a potential precursor for radioiodinated (125I) or photoaffinity labeling probes for CB2 receptor target engagement studies. The iodine atom can theoretically be replaced via isotopic exchange or used directly in trifunctional probe synthesis. While no published studies demonstrate this application for the specific compound, related iodoaryl sulfonamide ligands have been employed in receptor occupancy assays [1]. The structural inclusion of the compound within the US7544676B2 patent family provides a clear intellectual property context for such probe development [2].

Quote Request

Request a Quote for 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.